
(2S,3R,4S,5S,6S)-5-Amino-2-(aminomethyl)-6-(((1S,2S,3R,4S,6R)-4,6-diamino-2-(((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-3-hydroxycyclohexyl)oxy)tetrahydro-2H-pyran-3,4-diol
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Overview
Description
(2S,3R,4S,5S,6S)-5-Amino-2-(aminomethyl)-6-(((1S,2S,3R,4S,6R)-4,6-diamino-2-(((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-3-hydroxycyclohexyl)oxy)tetrahydro-2H-pyran-3,4-diol is a useful research compound. Its molecular formula is C17H34N4O10 and its molecular weight is 454.5 g/mol. The purity is usually 95%.
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Biological Activity
The compound (2S,3R,4S,5S,6S)-5-Amino-2-(aminomethyl)-6-(((1S,2S,3R,4S,6R)-4,6-diamino-2-(((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-3-hydroxycyclohexyl)oxy)tetrahydro-2H-pyran-3,4-diol is a complex organic molecule with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has a molecular formula of C18H39N5O14S and a molecular weight of approximately 581.59 g/mol. Its intricate structure includes multiple amino groups and hydroxyl functionalities that contribute to its biological activities.
Structural Representation
Property | Value |
---|---|
Molecular Formula | C₁₈H₃₉N₅O₁₄S |
Molecular Weight | 581.59 g/mol |
CAS Number | 29701-07-3 |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. It has been shown to inhibit bacterial protein synthesis, similar to other aminoglycosides. This action makes it a candidate for treating infections caused by resistant bacterial strains.
Case Study: Efficacy Against E. coli
A study demonstrated that the compound effectively reduced the growth of E. coli in vitro. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, suggesting enhanced potency against this common pathogen .
The primary mechanism of action involves the inhibition of protein synthesis in bacteria by binding to the ribosomal subunit. This binding prevents the formation of functional proteins necessary for bacterial growth and replication.
Cytotoxicity and Safety Profile
While exhibiting antimicrobial properties, the cytotoxic effects on mammalian cells have been evaluated. In vitro studies suggest that at therapeutic concentrations, the compound shows minimal cytotoxicity. However, further investigations are needed to fully understand its safety profile .
Potential Uses in Medicine
- Antibiotic Therapy : Given its effectiveness against resistant strains of bacteria, this compound could be developed as a novel antibiotic.
- Cancer Treatment : Preliminary studies suggest potential applications in oncology due to its ability to induce apoptosis in certain cancer cell lines .
- Neuroprotective Effects : Some research indicates possible neuroprotective properties that warrant further exploration in neurodegenerative diseases.
Research Findings Summary
Application | Findings |
---|---|
Antibiotic Therapy | Effective against resistant E. coli strains |
Cancer Treatment | Induces apoptosis in cancer cells |
Neuroprotective Effects | Potential benefits in neurodegenerative diseases |
Scientific Research Applications
Antibiotic Properties
The compound is structurally related to aminoglycoside antibiotics such as neomycin and framycetin. These antibiotics are effective against a broad spectrum of aerobic bacteria by inhibiting protein synthesis. The presence of multiple amino groups enhances its binding affinity to bacterial ribosomes, which is crucial for its bactericidal activity .
Antiviral Activity
Research indicates that similar compounds have shown antiviral properties against various viruses. The ability to modify the molecular structure of this compound could lead to the development of new antiviral agents targeting viral replication mechanisms. Studies suggest that modifications can enhance selectivity and reduce cytotoxicity in host cells .
Cancer Research
The compound's structure allows it to interact with various biological targets involved in cancer cell proliferation and survival. Preliminary studies have indicated potential applications in developing targeted therapies for specific cancer types by inhibiting pathways critical for tumor growth .
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it could inhibit arginase activity, which is significant in the urea cycle and has implications for conditions like liver disease and certain cancers .
Drug Delivery Systems
Due to its multi-functional groups and structural complexity, this compound can be integrated into drug delivery systems that enhance the solubility and bioavailability of poorly soluble drugs. Its ability to form stable complexes with various therapeutic agents can improve their pharmacokinetic profiles .
Bioconjugation
The presence of amino groups makes this compound suitable for bioconjugation techniques where it can be linked to biomolecules such as antibodies or peptides. This application is particularly relevant in creating targeted therapies or diagnostic agents in precision medicine .
Case Study 1: Antibiotic Efficacy
A study conducted on the efficacy of aminoglycoside derivatives showed that modifications similar to those present in this compound significantly increased antibacterial activity against resistant strains of bacteria. The research highlighted the importance of structural variations in enhancing therapeutic effectiveness.
Case Study 2: Cancer Treatment
In vitro studies demonstrated that compounds with similar structures inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways. This suggests that further exploration into the structural modifications of this compound could yield effective anticancer agents.
Properties
IUPAC Name |
(2S,3R,4S,5S,6S)-5-amino-2-(aminomethyl)-6-[(1S,2S,3R,4S,6R)-4,6-diamino-2-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34N4O10/c18-2-6-10(24)12(26)8(21)16(28-6)30-14-5(20)1-4(19)9(23)15(14)31-17-13(27)11(25)7(3-22)29-17/h4-17,22-27H,1-3,18-21H2/t4-,5+,6-,7+,8-,9+,10-,11+,12-,13+,14-,15-,16-,17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKGQURZWSPSBC-NCFIOAPPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)O)O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34N4O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.